2,6-Dimethoxypyridine-3-carboxylic acid
Overview
Description
2,6-Dimethoxypyridine-3-carboxylic acid is a chemical compound that is related to various research areas, including the synthesis of pharmaceuticals and the development of new materials. While the provided papers do not directly discuss 2,6-Dimethoxypyridine-3-carboxylic acid, they do provide insights into related compounds and their synthesis, properties, and potential applications. For instance, the synthesis of pyridine derivatives is a common theme, as is the exploration of their structural characteristics and reactivity.
Synthesis Analysis
The synthesis of pyridine derivatives is a topic of interest in several papers. For example, the synthesis of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid from 3,3-dimethoxy-2-butanone is described, suggesting a method that may be applicable to the synthesis of 2,6-Dimethoxypyridine-3-carboxylic acid with appropriate modifications . Similarly, the preparation of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids with various substituents, including a dimethylpropyl group, is reported, which involves the reaction of sodium enolates with cyanoacetamide . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic methods and X-ray diffraction analysis. For instance, the crystal structure of a thiourea carboxylic acid methyl ester derivative was elucidated, providing insights into the molecular conformation and crystal packing . Additionally, a new polymorph of 2,6-dimethoxybenzoic acid was discovered, which exhibits a non-planar molecular structure and a unique hydrogen bonding pattern . These findings highlight the importance of molecular structure in determining the physical properties and reactivity of pyridine derivatives.
Chemical Reactions Analysis
The reactivity of pyridine carboxylic acid derivatives is explored in several studies. The functionalization reactions of a pyrazole carboxylic acid with 2,3-diaminopyridine are investigated, leading to the formation of different products depending on the reaction conditions . Moreover, the formation of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid involves a sequence that suggests a dehydration step, which could be relevant to understanding the reactivity of 2,6-Dimethoxypyridine-3-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. The new polymorph of 2,6-dimethoxybenzoic acid demonstrates how different crystal forms can affect the properties of a compound, such as solubility and stability . The hypoglycemic activity of certain 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids is also reported, indicating the potential for biological activity in related compounds . These studies provide a foundation for understanding the properties of 2,6-Dimethoxypyridine-3-carboxylic acid and its potential applications in various fields.
Scientific Research Applications
Metal Complexes and Biological Studies
2,6-Dimethoxypyridine-3-carboxylic acid (DMPH) has been used in creating various metal complexes, such as those involving titanium(IV), tin(IV), and gallium(III). These complexes have been studied for their cytotoxic activity against tumor cell lines, including human adenocarcinoma HeLa and human breast carcinoma MDA-MB-361. Tin(IV) and gallium(III) derivatives exhibited higher cytotoxicity compared to their titanium(IV) counterparts. The interaction of these complexes with DNA has also been qualitatively studied, revealing differences in their cytotoxic activities and potential applications in cancer research (Gómez‐Ruiz et al., 2011).
Conversion in Organic Synthesis
2,6-Dimethoxypyridine-3-carboxylic acid plays a role in organic synthesis, particularly in the conversion of a carboxy group into a 4,6-dimethoxy-1,3,5-triazine group. This method has applications in the preparation of potential antifungal products, showcasing the versatility of this compound in pharmaceutical synthesis (Oudir et al., 2006).
Metal-Organic Frameworks
In the field of materials science, 2,6-dimethoxypyridine-3-carboxylic acid has been involved in forming 3D metal-organic frameworks with Ce(III) and Pr(III). These structures feature intricate arrays of hydrogen bonding and coordination polymers, which could have implications for the development of new materials with unique properties (Ghosh & Bharadwaj, 2003).
Synthesis of Chemical Compounds
The synthesis of complex chemical compounds like 2,2',6,6'-Tetramethoxy-4,4'-diphenylphosphinoyl-3,3'-bipyridyl involves the use of 2,6-dimethoxypyridine-3-carboxylic acid as a precursor. Such compounds have potential applications in various fields, including material science and catalysis (Chen Yu-yan, 2004).
Protecting Groups in Organic Chemistry
In organic chemistry, protecting groups are essential for controlling reactions. 2,6-Dimethoxybenzyl esters derived from 2,6-dimethoxypyridine-3-carboxylic acid have been used as oxidatively removable protecting groups. This application is crucial in complex organic syntheses where selective reactivity is required (Kim & Misco, 1985).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,6-dimethoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-4-3-5(8(10)11)7(9-6)13-2/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJQZCSCHUIITF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357411 | |
Record name | 2,6-Dimethoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660409 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-Dimethoxypyridine-3-carboxylic acid | |
CAS RN |
16727-43-8 | |
Record name | 2,6-Dimethoxynicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16727-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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